Product packaging for 2-Methoxy-1-phenylethane-1-thiol(Cat. No.:CAS No. 1696794-29-2)

2-Methoxy-1-phenylethane-1-thiol

Cat. No.: B3420071
CAS No.: 1696794-29-2
M. Wt: 168.26 g/mol
InChI Key: KMJOANZKMSCULR-UHFFFAOYSA-N
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Description

Overview of Organosulfur Compounds in Chemical Research

Organosulfur compounds, organic compounds containing sulfur, are integral to numerous areas of chemical research and industry. britannica.comwikipedia.org They are found in a vast array of natural and synthetic materials, from the essential amino acids cysteine and methionine to life-saving antibiotics like penicillin and cephalosporin. wikipedia.org The unique properties of the sulfur atom, such as its ability to exist in various oxidation states and form strong bonds with other elements, make organosulfur compounds versatile reagents and building blocks in synthesis. britannica.comcreative-proteomics.com Their applications range from the development of pharmaceuticals and agrochemicals to their use in materials science. creative-proteomics.comtaylorandfrancis.com The study of these compounds, known as organosulfur chemistry, continues to be a vibrant field, with ongoing research into their synthesis, reactivity, and biological roles. wikipedia.orgwiley.com

Structural Characteristics and Chemical Importance of Thiols in Organic Synthesis

Thiols, characterized by the presence of a sulfhydryl (-SH) group, are the sulfur analogs of alcohols. wikipedia.org This functional group imparts distinct chemical properties, making thiols crucial in organic synthesis. creative-proteomics.comsigmaaldrich.com The sulfur atom in the -SH group is highly nucleophilic, enabling it to participate in a wide range of reactions, including nucleophilic substitution and addition. creative-proteomics.com Thiols are also readily oxidized to form disulfides (R-S-S-R), a reaction of significant importance in protein chemistry where disulfide bridges formed from cysteine residues help stabilize protein structures. creative-proteomics.commasterorganicchemistry.com Furthermore, the acidity of the thiol proton allows for the formation of thiolate anions, which are excellent nucleophiles. masterorganicchemistry.com Their characteristic, often strong, odors have also led to their use as odorants for natural gas. wikipedia.orgbritannica.com

Position of 2-Methoxy-1-phenylethane-1-thiol within Contemporary Thiol Chemistry

This compound, with its unique combination of a thiol group, a phenyl ring, and a methoxy (B1213986) group, represents an interesting, yet underexplored, area of thiol chemistry. While its close structural relatives, 1-phenylethanethiol (B1218373) and 2-phenylethanethiol (B1584568), have been the subject of research, particularly in the context of flavor chemistry and materials science, dedicated studies on this compound are conspicuously absent in the current scientific literature. acs.orgsigmaaldrich.com

The presence of the methoxy group at the 2-position is anticipated to influence the electronic and steric properties of the molecule compared to its non-methoxylated counterparts. This substitution could modulate the reactivity of the adjacent thiol group, potentially affecting its acidity, nucleophilicity, and oxidation potential. The interplay between the phenyl, thiol, and methoxy functionalities makes this compound a compelling target for synthetic and mechanistic studies.

Basic chemical data for this compound has been reported, as summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₂OS biosynth.comuni.lu
Molecular Weight 168.26 g/mol biosynth.com
CAS Number 1696794-29-2 biosynth.com
SMILES COCC(C1=CC=CC=C1)S biosynth.comuni.lu

Research Gaps and Future Perspectives for this compound

The most significant aspect of the current state of knowledge regarding this compound is the profound lack of dedicated research. There are no published studies detailing its synthesis, reactivity, spectroscopic characterization, or potential applications. This represents a substantial research gap.

Future research should prioritize the development of an efficient and scalable synthesis for this compound. Based on the synthesis of related phenylethane thiols, a potential route could involve the reaction of a suitable phenethyl precursor with a sulfur-containing nucleophile. prepchem.com

Once synthesized, a thorough investigation of its chemical reactivity is warranted. Studies on its oxidation, alkylation, and coordination to metal centers would provide valuable insights into its chemical behavior. A comparative analysis with 1-phenylethanethiol and 2-phenylethanethiol would be particularly illuminating in understanding the electronic influence of the methoxy group.

Furthermore, the exploration of its potential applications is a key area for future work. Given the biological activities of other thiol-containing compounds and phenylethane derivatives, it would be pertinent to investigate the potential biological or pharmacological properties of this compound. Its structural features might also make it a candidate for use as a ligand in catalysis or as a building block in the synthesis of more complex molecules. The elucidation of its spectroscopic data (NMR, IR, Mass Spectrometry) will be crucial for its characterization and for any future studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12OS B3420071 2-Methoxy-1-phenylethane-1-thiol CAS No. 1696794-29-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-phenylethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJOANZKMSCULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696794-29-2
Record name 2-methoxy-1-phenylethane-1-thiol
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Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 1 Phenylethane 1 Thiol

Fundamental Reactivity Patterns of the Thiol Group

The thiol group (-SH) in 2-Methoxy-1-phenylethane-1-thiol is the focal point of its chemical reactivity. Thiols are sulfur analogs of alcohols and exhibit distinct chemical properties. libretexts.orglibretexts.org

A primary reaction of thiols is their oxidation to form disulfides (-S-S-). libretexts.org This process involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms. libretexts.org The oxidation of this compound results in the formation of its corresponding disulfide, 1,2-bis(2-methoxy-1-phenylethyl) disulfide. This transformation is a two-step process that can proceed through one- or two-electron redox pathways, often involving intermediate species. nih.gov

Further oxidation of the disulfide can lead to higher oxidation states of sulfur, such as thiosulfinates, thiosulfonates, and ultimately sulfonic acids. However, the formation of the disulfide is the most common and biologically relevant oxidation pathway.

Thiol-disulfide exchange is a crucial reaction in which a thiol reacts with a disulfide, resulting in the formation of a new disulfide and a new thiol. nih.govnih.gov This process is vital in biological systems for the regulation of protein structure and function. nih.govlibretexts.org The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond. nih.gov This is generally described as an Sₙ2-type mechanism, occurring in a single step through a trisulfide-like transition state without the formation of an intermediate. nih.gov

For this compound, this exchange would involve its reaction with a disulfide (R'-S-S-R'), leading to the formation of a mixed disulfide (2-methoxy-1-phenylethyl disulfide-R') and the thiol R'-SH. The kinetics of this exchange are influenced by several factors, including the pKa of the attacking thiol and the stability of the leaving group. Although often slow, these reactions can be accelerated by enzyme catalysis in biological contexts. nih.gov

Table 1: General Mechanisms for Thiol-Disulfide Exchange and Thiol Oxidation

Mechanism Description Key Intermediates/Transition States
Direct Thiol-Disulfide Exchange (Sₙ2) A single-step nucleophilic substitution where a thiolate attacks a disulfide bond. nih.gov Trisulfide-like transition state. nih.gov
Two-Electron Oxidation Involves the formation of a sulfenic acid (RSOH) or a sulfenyl halide (RSX) intermediate, which then reacts with another thiol to form a disulfide. nih.gov Sulfenic acid, sulfenyl halide. nih.gov
One-Electron Oxidation Involves the formation of thiyl radicals (RS•) which can then recombine to form a disulfide. nih.gov Thiyl radical, disulfide radical anion. nih.gov

Radical Chemistry Involving Thiyl Radicals

The relatively weak S-H bond in thiols makes them susceptible to homolytic cleavage, leading to the formation of highly reactive thiyl radicals (RS•). nih.gov

The 2-methoxy-1-phenylethane-1-thiyl radical can be generated through various methods, including photolysis, thermolysis, or reaction with other radical species. nih.gov For instance, the photolysis of a disulfide precursor can generate the corresponding thiyl radicals. iupac.org Once formed, this radical can participate in a variety of chemical transformations. nih.gov Thiyl radicals are known to engage in hydrogen atom transfer, electron transfer, and addition reactions. nih.gov

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry. The 2-methoxy-1-phenylethane-1-thiyl radical can abstract a hydrogen atom from a suitable donor molecule (Y-H) to regenerate the parent thiol and form a new radical (Y•). The efficiency of this process is dependent on the bond dissociation energy of the Y-H bond. iupac.org Thiols themselves are excellent hydrogen donors, a property that allows them to act as catalysts in certain radical reactions. iupac.org

The reversibility of HAT reactions involving thiyl radicals is a key feature, particularly in biological systems where they play a role in enzyme catalysis. nih.gov While specific studies on the HAT reactions of the 2-methoxy-1-phenylethane-1-thiyl radical are limited, the general principles of thiyl radical reactivity suggest it would readily participate in such processes. The rate of hydrogen abstraction by thiyl radicals is sensitive to both bond strengths and polar effects. iupac.org

Thiyl radicals can add to carbon-carbon double and triple bonds, a process known as hydrothiolation. nih.gov This radical addition is a chain reaction that is typically initiated by light or a chemical initiator like peroxides. libretexts.org The addition of the 2-methoxy-1-phenylethane-1-thiyl radical to an alkene or alkyne proceeds in a regioselective manner, with the sulfur atom adding to the less substituted carbon atom to produce the more stable carbon-centered radical intermediate. libretexts.orglibretexts.org

The subsequent step in the chain reaction involves the newly formed carbon radical abstracting a hydrogen atom from another molecule of this compound, thereby propagating the chain and forming the final addition product. This process is generally efficient and serves as a powerful method for forming carbon-sulfur bonds. nih.gov The addition to alkynes can proceed similarly, potentially leading to cis-trans isomers in the initial adduct, and can undergo further addition to yield a dithioether. youtube.com

Electrophilic and Nucleophilic Reactions of this compound

S-Alkylation Reactions with Electrophilic Species

The sulfur atom in this compound possesses nucleophilic properties, enabling it to react with various electrophilic species in S-alkylation reactions. These reactions involve the formation of a new carbon-sulfur bond, leading to the synthesis of thioethers. The reactivity of the thiol is influenced by factors such as the nature of the electrophile, the reaction conditions, and the presence of catalysts.

In a typical S-alkylation reaction, the thiol acts as a nucleophile, attacking an electrophilic carbon atom. This process is often facilitated by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The resulting thiolate then undergoes a nucleophilic substitution reaction with the electrophile. The general scheme for this reaction is as follows:

R-SH + Base ⇌ R-S⁻ + Base-H⁺ R-S⁻ + E⁺ → R-S-E

Where R-SH is this compound, E⁺ is an electrophilic species, and R-S-E is the resulting thioether.

The choice of base and solvent can significantly impact the efficiency of the S-alkylation. Common bases used for this purpose include alkali metal hydroxides, alkoxides, and carbonates. The solvent is typically a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base without deactivating the nucleophile.

A study on phosphite-mediated radical desulfurative alkene alkylation demonstrated the use of thiols as precursors to carbon-centered radicals for C-C bond formation with olefins. acs.org While this study did not specifically use this compound, it highlights the broader reactivity of thiols in alkylation-type reactions under radical conditions. acs.org

Addition to Carbonyl Compounds and Enones (Thioketal/Thioacetal Formation)

This compound can undergo nucleophilic addition to the carbonyl group of aldehydes and ketones, as well as to the β-carbon of α,β-unsaturated carbonyl compounds (enones). These reactions are fundamental in organic synthesis for the formation of thioketals (from ketones) and thioacetals (from aldehydes), which serve as important protecting groups for carbonyl functionalities.

The addition to a carbonyl group is typically catalyzed by an acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the thiol. The initial addition product is a hemithioacetal or hemithioketal, which can then react with a second molecule of the thiol to form the stable thioacetal or thioketal.

The formation of thioacetals and thioketals is a reversible process. Their stability allows them to be used as protecting groups that are resistant to a variety of reagents, yet they can be readily cleaved under specific conditions, typically involving treatment with a thiophilic metal salt, such as mercuric chloride (HgCl₂), in the presence of water.

In the case of enones, this compound can undergo a Michael (1,4-conjugate) addition. In this reaction, the thiol adds to the β-carbon of the enone, which is an electrophilic center due to the electron-withdrawing effect of the carbonyl group. This reaction is often catalyzed by a base, which generates the more nucleophilic thiolate anion.

Research on the kinetics of thiol addition to polycyclic aromatic hydrocarbon ortho-quinones has shown that thiols readily undergo Michael-type 1,4-addition. nih.gov Although this study focused on different thiol and quinone structures, the underlying principles of nucleophilic conjugate addition are applicable to the reaction of this compound with enones.

SN2' Substitution Mechanisms

While direct SN2 reactions at a sterically hindered carbon center bearing the thiol group are generally disfavored, the allylic or benzylic nature of a substrate can open up alternative reaction pathways, such as the SN2' mechanism. youtube.commasterorganicchemistry.com In an SN2' reaction, the nucleophile attacks at the γ-position of an allylic system, leading to a double bond shift and displacement of the leaving group from the α-position.

For a substrate derived from this compound, where the sulfur is part of a leaving group in an allylic or similar system, it could be displaced via an SN2' mechanism. The feasibility of such a reaction would depend on the specific structure of the substrate and the nature of the incoming nucleophile.

The key features of an SN2' reaction include:

Concerted mechanism: The bond formation with the nucleophile and the bond breaking of the leaving group occur in a single, concerted step.

Stereospecificity: The reaction often proceeds with a specific stereochemical outcome, which can be either syn or anti with respect to the leaving group, depending on the substrate and reaction conditions.

Regioselectivity: The nucleophile adds to the terminus of the double bond, not at the carbon bearing the leaving group.

Catalysis in Reactions of this compound

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling a wide range of transformations under mild conditions. sigmaaldrich.combeilstein-journals.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. sigmaaldrich.com

Thiols are excellent substrates for photoredox catalysis as they can be readily oxidized to thiyl radicals. mdpi.com These thiyl radicals can then participate in various subsequent reactions, such as addition to alkenes and alkynes (thiol-ene and thiol-yne reactions). mdpi.comnih.gov

A general mechanism for the photoredox-catalyzed generation of a thiyl radical involves the following steps:

The photocatalyst (PC) absorbs a photon of visible light to reach an excited state (PC*).

The excited photocatalyst (PC*) can be reductively quenched by the thiol (R-SH), leading to the formation of a thiyl radical (R-S•), a proton, and the reduced form of the photocatalyst (PC⁻•).

Alternatively, the excited photocatalyst can be oxidatively quenched by a suitable oxidant, and the resulting oxidized photocatalyst can then oxidize the thiol to the thiyl radical.

Once generated, the thiyl radical can add to an unsaturated bond, initiating a radical chain reaction or participating in a radical-polar crossover mechanism. For example, in a thiol-ene reaction, the thiyl radical adds to an alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to yield the hydrothiolated product and regenerate the thiyl radical. nih.gov

Recent advances have demonstrated the utility of photoredox catalysis in generating alkoxyacyl radicals from precursors like methyl N-phthalimidoyl oxalate (B1200264) for conjugate addition to electron-deficient olefins. nih.gov While not directly involving this compound, this illustrates the broad scope of radical generation and subsequent reactions achievable through this catalytic approach.

The application of photoredox catalysis has also been extended to the synthesis of β-hydroxydithioacetals from terminal alkynes and thiophenols. mdpi.com This process involves the double addition of a thiyl radical to the alkyne, followed by trapping of the resulting radical intermediate. mdpi.com

Table of Research Findings in Photoredox Catalysis with Thiols

Reaction TypeSubstratesCatalyst SystemKey Findings
Thiol-Ene ReactionVarious alkenes and thiolsRu(bpz)₃²⁺ / visible lightHigh-yielding, anti-Markovnikov hydrothiolation. nih.gov
Synthesis of β-hydroxydithioacetalsTerminal alkynes and thiophenolsVisible light photocatalystFormation of β-hydroxydithioacetals via a radical pathway. mdpi.com
Methoxycarbonyl Radical AdditionMethyl N-phthalimidoyl oxalate and electron-deficient olefinsVisible light photocatalystGeneration of methoxycarbonyl radical and its conjugate addition. nih.gov

Acid/Base Catalysis of this compound

The chemical reactivity of this compound is significantly influenced by the presence of acidic or basic catalysts. These catalysts can modulate the nucleophilicity of the thiol group or facilitate the formation of reactive intermediates, thereby directing the reaction towards specific pathways. This section explores the mechanistic investigations into the acid and base-catalyzed reactions involving this benzylic thiol, drawing upon established principles of thiol chemistry and studies on structurally related compounds.

Base Catalysis: Thiolate Anion Formation and Nucleophilic Reactions

Under basic conditions, the thiol group of this compound is deprotonated to form the corresponding thiolate anion. Thiols are generally more acidic than alcohols, and this increased acidity facilitates the formation of the thiolate, which is a significantly more potent nucleophile than the neutral thiol. ias.ac.incas.cn The basicity of the catalyst plays a crucial role; for a reaction to proceed efficiently, the conjugate acid of the base used should be a weaker acid than the thiol itself. ias.ac.in

The generated thiolate anion of this compound can subsequently participate in a variety of nucleophilic substitution and addition reactions. For instance, in reactions with α,β-unsaturated carbonyl compounds, the thiolate can act as a powerful nucleophile in Michael additions. Computational and experimental studies on similar systems have shown that base catalysis is often essential for the efficient addition of thiols to these electrophiles. rsc.org The rate-determining step in such reactions is frequently the initial deprotonation of the thiol. rsc.org

The electronic nature of substituents on the aromatic ring of benzylic thiols can influence the rate of base-catalyzed reactions. In the case of this compound, the methoxy (B1213986) group at the para position (assuming a standard orientation for such studies, although the substitution is on the ethyl chain) would be expected to have an electronic effect. However, in base-catalyzed reactions where the thiolate is the primary nucleophile, the effect of such a substituent on the nucleophilicity of the sulfur atom is a key consideration. Research on the reaction of substituted benzyl (B1604629) chlorides with thiols catalyzed by a basic clay indicates that electron-withdrawing groups on the thiophenol increase the rate of proton removal but decrease the nucleophilicity of the resulting thiophenolate. ias.ac.in Conversely, electron-donating groups would be expected to increase the nucleophilicity of the thiolate.

A study on the reaction of substituted benzyl chlorides with various thiols provides insight into the relative reactivity. The data in the table below, adapted from a study using a modified basic clay catalyst, illustrates the effect of substituents on the reaction times and yields. While this study does not include this compound directly, it provides a framework for understanding the expected reactivity.

Reaction of Substituted Benzyl Chlorides with Thiols Catalyzed by a Basic Clay

ThiolBenzyl Chloride SubstituentReaction TimeProduct Yield (%)
ThiophenolH10 min99
p-MethoxythiophenolH12 h12
p-ChlorothiophenolH15 min98
Thiophenolp-Nitro4 h52
Thiophenolp-Methoxy5 min99

Data adapted from a study on basic clay-catalyzed synthesis of benzyl sulfides. The table demonstrates the influence of electronic effects of substituents on both the thiol and the benzyl chloride on reaction outcomes. ias.ac.in

Acid Catalysis: Thioacetal Formation and SN1-type Reactions

In the presence of an acid catalyst, this compound can undergo several types of reactions, most notably the formation of thioacetals with carbonyl compounds and potential substitution reactions.

The acid-catalyzed reaction of thiols with aldehydes or ketones is a common method for the synthesis of thioacetals. rsc.org This reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by the thiol. For a compound like this compound, reaction with an aldehyde would lead to the formation of a dithioacetal.

The hydrolysis of thioacetals, the reverse reaction, is also acid-catalyzed and has been the subject of kinetic studies. A study on the hydrolysis of diethyl thioacetals of substituted benzaldehydes in aqueous perchloric acid revealed that the reaction proceeds via an A1-type mechanism. rsc.org The reactivity of these thioacetals is significantly influenced by the substituents on the benzene (B151609) ring. Electron-donating groups, such as a methoxy group, were found to accelerate the hydrolysis rate. rsc.org This is consistent with a mechanism that involves the formation of a carbocationic intermediate stabilized by the electron-donating substituent.

The Hammett plot for the hydrolysis of these thioacetals shows a linear correlation for meta- and para-substituted compounds, providing quantitative insight into the electronic effects on the reaction rate. rsc.org The negative rho (ρ) value obtained from such plots indicates that the reaction is favored by electron-donating substituents that can stabilize a positive charge buildup in the transition state.

Second-Order Rate Constants for the Acid-Catalyzed Hydrolysis of Diethyl Thioacetals of Substituted Benzaldehydes

Substituent (R) in R-C6H4CH(SEt)2kH+ / dm³ mol⁻¹ s⁻¹ at 25°C
p-NO₂1.1 x 10⁻⁵
m-NO₂1.3 x 10⁻⁵
m-Cl1.5 x 10⁻⁴
p-Cl3.2 x 10⁻⁴
H1.1 x 10⁻³
p-Me6.2 x 10⁻³
p-MeO3.3 x 10⁻²

This table presents the second-order rate constants for the hydrolysis of various substituted benzaldehyde (B42025) diethyl thioacetals in aqueous perchloric acid, illustrating the accelerating effect of electron-donating groups like methoxy. rsc.org

Furthermore, under acidic conditions, particularly with Lewis acids, benzylic alcohols can react with thiols to form thioethers via an S_N1-type mechanism. nih.gov This proceeds through the formation of a benzylic carbocation, which is then attacked by the thiol. Given that this compound possesses a benzylic thiol group, it is plausible that under certain acidic conditions, it could react with a suitable electrophile via a similar carbocationic intermediate. The presence of the methoxy group on the adjacent carbon could potentially influence the stability of such an intermediate through neighboring group participation. wikipedia.orglibretexts.org This participation could involve the lone pair of electrons on the oxygen atom stabilizing the positive charge at the benzylic position, potentially leading to enhanced reaction rates and specific stereochemical outcomes. wikipedia.orglibretexts.org However, direct experimental evidence for such participation in β-methoxy substituted thiols requires further investigation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methoxy-1-phenylethane-1-thiol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR Techniques for Carbon-Sulfur Framework Analysis

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment. The phenyl protons would appear in the aromatic region (typically δ 7.2-7.4 ppm). The methine proton (CH-SH), being adjacent to both the phenyl ring and the sulfur atom, would likely appear as a triplet. The methylene (B1212753) protons (-CH₂-) next to the methoxy (B1213986) group would also exhibit a characteristic chemical shift and splitting pattern, likely a doublet. The methoxy protons (-OCH₃) would present as a sharp singlet, and the thiol proton (-SH) would appear as a broad singlet, the position of which can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal all nine unique carbon atoms in the molecule. The carbons of the phenyl ring would produce signals in the aromatic region (δ 125-145 ppm). The methine carbon (C-S) and the methylene carbon (C-O) would appear in the aliphatic region, with their shifts influenced by the attached heteroatoms. The methoxy carbon would have a characteristic shift around δ 55-60 ppm.

Predicted NMR Data for this compound Note: These are predicted values based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary.

Atom Predicted ¹H NMR Data Predicted ¹³C NMR Data
Phenyl-Hδ 7.20-7.40 (m, 5H)
Phenyl-C (quaternary)δ ~140-145
Phenyl-C (CH)δ ~125-130
CH-SHδ ~4.5-5.0 (t, 1H)δ ~45-55
CH₂-Oδ ~3.5-3.8 (d, 2H)δ ~70-80
OCH₃δ ~3.3 (s, 3H)δ ~55-60
SHδ ~1.5-2.5 (br s, 1H)

2D NMR Experiments (e.g., COSY, HSQC, HMBC)sdsu.edu

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. youtube.comuvic.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a key COSY correlation would be observed between the methine proton (CH-SH) and the adjacent methylene protons (-CH₂-O), confirming the ethanediol backbone structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~3.3 ppm would correlate to the carbon signal at ~55-60 ppm, confirming their assignment as the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations would include:

The methoxy protons (-OCH₃) correlating to the methylene carbon (-CH₂-).

The methine proton (CH-SH) correlating to the quaternary and ortho carbons of the phenyl ring.

The phenyl protons correlating to adjacent and more distant carbons within the ring, as well as to the methine carbon.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysisuni.lu

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through analysis of its fragmentation pattern. The molecular formula of this compound is C₉H₁₂OS, with a monoisotopic mass of approximately 168.06 Da. uni.lubiosynth.com

Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) would be formed. This ion is energetically unstable and would break apart into smaller, characteristic fragment ions. libretexts.org

Predicted Fragmentation Pattern:

Benzylic Cleavage: A very common fragmentation pathway would be the cleavage of the C-C bond adjacent to the phenyl ring, leading to the formation of a stable benzyl (B1604629) cation or a related fragment.

Loss of Methoxy Group: Cleavage of the C-O bond could result in the loss of a methoxy radical (·OCH₃, 31 Da) or a methoxymethyl radical (·CH₂OCH₃, 45 Da).

Thiol Fragmentation: Cleavage of the C-S bond can lead to the loss of the thiol group (·SH, 33 Da). The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common fragment for compounds containing a benzyl group.

Alpha-Cleavage: Cleavage of the bond alpha to the sulfur atom is a characteristic fragmentation for thiols. libretexts.orgmiamioh.edu

Predicted Mass Spectrometry Adducts and Fragments

Ion/Fragment Predicted m/z Description
[M]⁺168.06Molecular Ion
[M+H]⁺169.07Protonated Molecule
[M+Na]⁺191.05Sodiated Adduct
[M-SH]⁺135.08Loss of sulfhydryl radical
[C₇H₇]⁺91.05Tropylium ion
[CH₂OCH₃]⁺45.03Methoxymethyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule. Strong absorptions are seen for polar bonds. For this compound, key IR absorptions would include a weak but sharp band for the S-H stretch, strong bands for the C-O ether stretch, and characteristic bands for the aromatic ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of laser light. It is particularly sensitive to non-polar, symmetric bonds. Therefore, the C-S bond and the aromatic ring's symmetric breathing modes would be expected to show strong signals in the Raman spectrum.

Predicted Vibrational Spectroscopy Data

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
PhenylC-H stretch3000-3100MediumStrong
PhenylC=C stretch1450-1600Medium-StrongStrong
AliphaticC-H stretch2850-3000StrongStrong
ThiolS-H stretch2550-2600WeakStrong
EtherC-O stretch1070-1150StrongWeak
ThioetherC-S stretch600-800MediumStrong

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the compound from impurities, byproducts, or starting materials, thereby assessing its purity and monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile compounds like this compound. acs.org

The compound would first be separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. Due to the reactive nature of the thiol group, which can cause poor peak shape and interactions with the column, derivatization is often employed. nih.govnih.gov Reagents like pentafluorobenzyl bromide (PFBBr) can be used to convert the thiol into a more stable and less polar derivative, improving its chromatographic behavior and detection sensitivity. sigmaaldrich.com After separation, the compound enters the mass spectrometer, which provides mass data for identification and confirmation, as described in section 4.2. This technique is invaluable for confirming the presence and purity of the target compound in a reaction mixture or a final product. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Stereochemical Analysis (e.g., chiral HPLC for related compounds)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. For a molecule like this compound, which possesses a stereogenic center at the carbon atom bonded to the thiol group, chiral HPLC is indispensable for separating its enantiomers. The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). phenomenex.com

The principle behind chiral HPLC separations lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These complexes have different energies of formation and dissociation, leading to different retention times for each enantiomer. sigmaaldrich.com The choice of CSP and mobile phase is critical for achieving successful enantioseparation.

For chiral thiols and related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov These CSPs can offer a wide range of enantioselectivity for various chiral compounds, including those containing aromatic rings and polar functional groups. phenomenex.com The separation mechanism on these phases can involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. nih.gov

In the context of analyzing this compound, a typical approach would involve screening different polysaccharide-based CSPs under both normal-phase and reversed-phase conditions. Normal-phase HPLC, using eluents like hexane/isopropanol, often relies on hydrogen bonding interactions. In contrast, reversed-phase HPLC, with mobile phases such as acetonitrile/water or methanol/water, can exploit hydrophobic and other interactions. sigmaaldrich.comnih.gov The addition of modifiers like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA) to the mobile phase can further optimize the separation by influencing the ionization state of the analyte and the stationary phase. sigmaaldrich.com

Interactive Table 1: Hypothetical Chiral HPLC Separation Parameters for this compound Enantiomers

ParameterCondition 1Condition 2
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)Acetonitrile/Water with 0.1% TFA (70:30, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 220 nmUV at 220 nm
Expected Retention Time (Enantiomer 1) 8.5 min10.2 min
Expected Retention Time (Enantiomer 2) 10.1 min12.5 min
Resolution (Rs) > 1.5> 1.5

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₉H₁₂OS, this analysis is crucial for confirming its empirical and molecular formula, thereby verifying its purity and stoichiometric composition. biosynth.comuni.lu

The most common method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis. accessengineeringlibrary.com In this process, a small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and quantified. The amounts of carbon and hydrogen in the original sample are then calculated from the masses of CO₂ and H₂O produced.

The determination of sulfur in organosulfur compounds can also be achieved through combustion analysis, where the sulfur is converted to sulfur dioxide (SO₂), which is then quantified. malvernpanalytical.combritannica.com Alternatively, other methods like inductively coupled plasma (ICP) techniques can be used for sulfur analysis. dntb.gov.ua The presence of sulfur can also be indicated by mass spectrometry through the observation of the isotopic peak for sulfur-34 (B105110) (³⁴S), which has a natural abundance of approximately 4.4% relative to the most abundant isotope, sulfur-32 (B83152) (³²S). britannica.com

The theoretical elemental composition of this compound (C₉H₁₂OS) is calculated based on its molecular weight of 168.26 g/mol . biosynth.com The expected results from an elemental analysis are compared against these theoretical values to assess the purity of the synthesized compound.

Interactive Table 2: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound (C₉H₁₂OS)

ElementTheoretical Mass %Expected Experimental Mass % Range
Carbon (C) 64.24%64.10% - 64.40%
Hydrogen (H) 7.19%7.10% - 7.30%
Oxygen (O) 9.51%(Typically determined by difference)
Sulfur (S) 19.06%18.90% - 19.20%

Computational and Theoretical Studies of 2 Methoxy 1 Phenylethane 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. However, specific studies employing these methods for 2-Methoxy-1-phenylethane-1-thiol are not found in the searched scientific literature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. While DFT has been used to study various organic thiols and related compounds, there are no specific published DFT studies that report on the electronic structure, reactivity, or spectroscopic properties of this compound. Such a study would typically provide insights into orbital energies (HOMO, LUMO), electron density distribution, and molecular electrostatic potential, which are crucial for predicting the molecule's reactivity.

Conformational Analysis and Stereochemical Considerations

Due to the presence of rotatable bonds and a stereocenter, this compound can exist in various conformations and as different stereoisomers. A computational conformational analysis would identify the most stable conformers and the energy barriers between them. However, no such computational studies detailing the conformational landscape or addressing the stereochemical aspects of this specific molecule have been found.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms at a molecular level. This involves mapping the potential energy surface of a reaction to identify intermediates, transition states, and reaction pathways.

Transition State Analysis

Transition state analysis is critical for understanding the kinetics of a chemical reaction. It involves locating the transition state structures and calculating their energies to determine the activation energy of a reaction. There are no published computational studies that have performed a transition state analysis for any reaction involving this compound.

Molecular Interactions and Intermolecular Forces

The molecular structure of this compound allows for a variety of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, London dispersion forces, and π-interactions. The interplay of these forces dictates the macroscopic properties of the compound.

Hydrogen Bonding: The thiol group (-SH) in this compound can act as a hydrogen bond donor. However, due to the lower electronegativity of sulfur compared to oxygen, the S-H bond is less polarized than an O-H bond. masterorganicchemistry.comyoutube.com This results in weaker hydrogen bonds compared to those formed by analogous alcohols. masterorganicchemistry.comwikipedia.org The S-H bond dissociation energy is also significantly lower than that of an O-H bond. masterorganicchemistry.comwikipedia.org Despite their relative weakness, these S-H···A (where A is a hydrogen bond acceptor) interactions are significant. Computational studies on similar aromatic thiols have shown that they can indeed form hydrogen bonds with acceptors like water. chemrxiv.org

The molecule also possesses two potential hydrogen bond acceptor sites: the sulfur atom of the thiol group and the oxygen atom of the methoxy (B1213986) group. The lone pairs of electrons on the sulfur atom can accept a hydrogen bond from a suitable donor (D-H···S). Similarly, the oxygen atom of the ether functionality can act as a hydrogen bond acceptor (D-H···O). ucalgary.calibretexts.orgjove.comlibretexts.org Ethers are known to form hydrogen bonds with water, which contributes to their solubility. libretexts.orgjove.comlibretexts.org Theoretical studies on complexes involving thiols and alcohols have shown that O-H···S hydrogen bonds are generally weaker than O-H···O bonds but are still a significant interaction, with dispersion forces playing a major role. researchgate.net

π-Interactions: The phenyl group provides a region of electron density, enabling it to participate in various π-interactions. These can include:

π-π Stacking: Interactions between the aromatic rings of two separate molecules. These can occur in face-to-face (sandwich) or, more commonly, parallel-displaced or T-shaped (edge-to-face) geometries. scirp.orgyoutube.comwikipedia.org The nature of these interactions is a complex balance of electrostatic and dispersion forces. scirp.org

S-H···π Interactions: A form of hydrogen bonding where the π-system of the phenyl ring acts as the hydrogen bond acceptor. This type of interaction has been characterized in other aromatic thiols. tandfonline.com

Polar-π Interactions: The interaction between the electron-rich π-system and a polar bond from a neighboring molecule. The introduction of substituents on the phenyl ring can modulate the strength of these interactions. nih.gov

Based on these principles, a qualitative summary of the expected intermolecular forces in this compound is presented below. The relative strengths are estimations based on established chemical principles and data from analogous compounds.

Table 1: Predicted Intermolecular Forces in this compound

Interaction Type Donor/Acceptor Groups Involved Relative Strength Notes
London Dispersion Forces Entire Molecule Strong Significant contribution due to the size of the molecule and the presence of the phenyl ring.
π-π Stacking Phenyl Ring ↔ Phenyl Ring Moderate Can adopt various geometries (parallel-displaced, T-shaped).
Dipole-Dipole Interactions C-S, C-O bonds Moderate Arises from the permanent dipoles of the thiol and methoxy groups.
Hydrogen Bonding (Acceptor) D-H ··· O(methoxy) Moderate The ether oxygen is a competent hydrogen bond acceptor. ucalgary.cajove.com
Hydrogen Bonding (Acceptor) D-H ··· S(thiol) Weak to Moderate The sulfur atom can act as a hydrogen bond acceptor; weaker than oxygen. researchgate.net
Hydrogen Bonding (Donor) S-H ··· A Weak The thiol group is a weak hydrogen bond donor compared to an alcohol. masterorganicchemistry.comwikipedia.org
S-H···π Interaction S-H ··· π-system (Phenyl) Weak A specific type of hydrogen bond involving the aromatic ring. tandfonline.com

Applications of 2 Methoxy 1 Phenylethane 1 Thiol in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block

The presence of a thiol group allows 2-Methoxy-1-phenylethane-1-thiol to participate in a variety of organic transformations, making it a valuable building block for the synthesis of more complex molecules.

Precursor for the Synthesis of Complex Organic Molecules

Thiols are widely recognized as important precursors in the synthesis of a diverse range of organic compounds, including many with biological activity. The thiol group can be readily converted into other functional groups or used to form carbon-sulfur bonds, which are integral to the structure of many complex natural products and pharmaceuticals. While specific examples of this compound as a precursor are not extensively documented, its structure suggests potential utility in this area. For instance, the synthesis of various bioactive compounds often involves the strategic introduction of sulfur-containing moieties, a role that this compound could fulfill.

The general synthetic utility of thiols is highlighted by their use in the preparation of complex molecules where the sulfur atom can be used to direct reactions or be incorporated into the final structure. nih.govresearchgate.net

Formation of Novel Thioketal and Thioacetal Systems

The reaction conditions for the formation of these systems are generally mild and efficient. nih.govsigmaaldrich.combiosynth.com The table below summarizes typical conditions for thioacetal and thioketal formation using various thiols, which could be applicable to this compound.

CatalystSolventTemperatureYieldReference
Methanesulfonic anhydride/H₂SO₄DichloromethaneRoom TemperatureGood to Excellent nih.govsigmaaldrich.combiosynth.com
Hafnium trifluoromethanesulfonateDichloromethaneRoom TemperatureHigh nih.gov
IodineSolvent-freeRoom TemperatureExcellent nih.gov
p-Toluenesulfonic acid/Silica gelPetroleum etherRefluxExcellent nih.gov

Contributions to Polymer Chemistry and Materials Science

The reactivity of the thiol group also lends itself to various applications in the field of polymer chemistry and materials science, from controlling polymerization reactions to modifying surfaces and creating advanced materials.

Functionalization in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. dtic.milwikipedia.org This method relies on a chain transfer agent (CTA), which is typically a thiocarbonylthio compound. However, thiols can also play a crucial role as CTAs in radical polymerizations, helping to regulate the molecular weight of the resulting polymers. rsc.orgnih.gov

While specific studies on the use of this compound as a CTA in RAFT polymerization are not documented, its thiol group suggests it could potentially function in this capacity. The effectiveness of a thiol as a CTA depends on the rate of chain transfer relative to the rate of propagation. rsc.org The structure of the R group in a thiol (R-SH) influences this transfer constant. For this compound, the phenylethyl group would determine its efficacy.

The general mechanism of RAFT polymerization involves a series of addition and fragmentation steps that allow for the controlled growth of polymer chains. sigmaaldrich.comwikipedia.orgrsc.orgsigmaaldrich.comgoogle.comrsc.orgresearchgate.net

Surface Modification and Immobilization on Metal Substrates

The strong affinity of sulfur for noble metals, particularly gold, makes thiols excellent candidates for the formation of self-assembled monolayers (SAMs). sigmaaldrich.comsigmaaldrich.comrsc.org These monolayers can be used to modify the surface properties of materials, such as their wettability, biocompatibility, and chemical reactivity. nih.govresearchgate.netnih.govmdpi.commdpi.com

Although there are no specific reports on the formation of SAMs from this compound, it is highly probable that it would form ordered monolayers on gold surfaces. The methoxy-phenyl group would then constitute the outer surface of the monolayer, dictating its interaction with the surrounding environment. This could be utilized, for example, in the functionalization of gold nanoparticles for applications in nanomedicine. nih.govnih.gov

The quality and structure of SAMs are influenced by factors such as the purity of the thiol, the solvent used for deposition, and the immersion time. sigmaaldrich.comsigmaaldrich.com

SubstrateThiolApplicationReference
GoldAlkanethiolsControl of surface properties dtic.milsigmaaldrich.comsigmaaldrich.comrsc.org
GoldThiolated DNABiosensors sigmaaldrich.com
Gold NanoparticlesMethoxy-PEG-thiolIntracellular tracking and delivery nih.gov
Magnetic Nanoparticles(3-mercaptopropyl)trimethoxysilanePolymer grafting mdpi.com

Role in the Development of Self-Healing Materials and Smart Polymers

The development of materials that can repair themselves after damage (self-healing) or respond to external stimuli (smart polymers) is a rapidly growing area of research. Thiol-based chemistries, such as the thiol-ene click reaction, play a significant role in the creation of these advanced materials. researchgate.netrsc.orgrsc.orgresearchgate.netnih.gov The thiol-ene reaction is a highly efficient and versatile reaction that can be used to form cross-linked polymer networks. researchgate.netnih.gov

While there is no direct evidence of this compound being used in these applications, its thiol group could readily participate in thiol-ene reactions with polymers containing alkene functionalities. This would allow for its incorporation into polymer networks, potentially imparting specific properties due to the presence of the methoxy-phenyl group. For instance, this group could influence the material's responsiveness to stimuli such as temperature or pH. rsc.orgresearchgate.netnih.gov

The dynamic nature of certain thiol-based bonds can also be exploited to create self-healing materials where the network can reform after being broken. researchgate.netnih.gov

Advanced Reagents and Catalytic Systems

The unique structural features of this compound, which combine a benzylic thiol with a methoxy (B1213986) group, position it as a compound of interest for advanced applications in chemical synthesis and materials science. Its potential lies in its ability to participate in sophisticated catalytic cycles, including those initiated by light, and to act as a selective reagent in complex chemical transformations.

Participation in Photoinitiating Systems

Photoinitiating systems are critical for a variety of industrial processes, particularly in the curing of coatings, adhesives, and in 3D printing, where the rapid, light-induced transformation of a liquid monomer into a solid polymer is required. While this compound is not a classical photoinitiator itself, its benzylic thiol moiety suggests a significant role as a co-initiator or a chain transfer agent in photopolymerization reactions, particularly in thiol-ene systems.

Thiol-ene polymerizations can be initiated by traditional photoinitiators or, in some cases, by direct UV irradiation of the thiol. researchgate.netresearchgate.net The photolysis of certain initiators, like hexaarylbiimidazoles (HABIs), generates radicals that can readily react with thiols. nih.gov In such systems, a compound like this compound could serve as a hydrogen donor, facilitating the generation of a thiyl radical. This thiyl radical is the key species that propagates the polymerization by adding across a C=C double bond (an 'ene').

The general mechanism for a photoinitiated thiol-ene reaction is outlined below:

StepProcessDescription
1Initiation A photoinitiator absorbs light and generates a radical species.
2Hydrogen Abstraction The initiator radical abstracts the hydrogen atom from the thiol (R-SH), creating a thiyl radical (R-S•).
3Propagation The thiyl radical adds to an alkene (ene), forming a carbon-centered radical.
4Chain Transfer The carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the final thioether product.

In systems without a dedicated photoinitiator, direct photolysis of the thiol can generate the initial thiyl radical, though this may require higher energy UV light. researchgate.net The presence of the phenyl group in this compound could influence its absorption properties and its efficiency in such processes.

Furthermore, recent research has explored the use of benzyl (B1604629) thiols in photocatalytic reductive benzylation reactions. researchgate.netsci-hub.se In these systems, a photocatalyst absorbs visible light and initiates a process where the benzyl thiol serves as a source of benzyl radicals. researchgate.netsci-hub.se This opens up possibilities for using this compound in novel photoinitiated coupling reactions beyond traditional polymerization.

Application in Selective Chemical Transformations (e.g., Debenzylation)

The reactivity of the benzylic C-H bond in conjunction with the thiol group makes this compound a candidate for use in selective chemical transformations. One such application is in debenzylation reactions, which are crucial for removing benzyl protecting groups in multi-step organic synthesis.

Recent studies have demonstrated that electrophilic thiyl radicals can selectively abstract hydrogen atoms from electron-rich benzylic C-H bonds. acs.orgresearchgate.net This forms the basis for thiol-catalyzed aerobic debenzylation of benzyl ethers and amines. acs.orgresearchgate.net While the research has focused on using fluorinated thiophenols to generate highly electrophilic thiyl radicals, the principle of selective benzylic hydrogen abstraction is key. acs.orgresearchgate.net

A proposed mechanism for the aerobic debenzylation of a benzyl ether using a thiol catalyst is as follows:

StepProcessDescription
1Radical Initiation A radical initiator (e.g., AIBN) generates an initial radical.
2Thiyl Radical Formation The initial radical abstracts the hydrogen from the thiol catalyst, forming a thiyl radical.
3Benzylic H-Abstraction The electrophilic thiyl radical selectively abstracts a hydrogen atom from the benzylic position of the ether substrate.
4Oxygen Trapping Molecular oxygen (from the air) traps the resulting benzylic radical, forming a peroxy radical.
5Product Formation The peroxy radical undergoes further reactions, leading to the cleavage of the C-O bond and formation of the debenzylated alcohol and a benzaldehyde (B42025) derivative.

This methodology has been shown to be effective for the cleavage of benzyl and p-methoxybenzyl (PMB) ethers. acs.orgresearchgate.netacs.orgmpg.de The reaction conditions are typically mild, relying on a catalytic amount of the thiol and an initiator, with air as the terminal oxidant. acs.orgresearchgate.net Given the structure of this compound, it could potentially act as such a catalyst, or be a substrate for similar transformations.

The selective nature of this transformation is highlighted in the table below, showcasing the types of functional groups that are often compatible with such thiol-catalyzed debenzylation methods.

Substrate TypeProtecting GroupDebenzylation Feasible?Reference
AminesBenzyl, p-MethoxybenzylYes acs.orgresearchgate.net
AlcoholsBenzyl, p-MethoxybenzylYes acs.orgresearchgate.net
SulfidesBenzylYes researchgate.net

The presence of the methoxy group on the ethyl chain of this compound adds another layer of complexity and potential for selectivity that warrants further investigation.

Research on Derivatives and Analogues of 2 Methoxy 1 Phenylethane 1 Thiol

Structure-Reactivity Relationships in 1-Phenylethanethiol (B1218373) Derivatives

The parent compound, 1-phenylethanethiol, serves as a foundational model for understanding the structure-reactivity relationships in its derivatives, including 2-Methoxy-1-phenylethane-1-thiol. The reactivity of the thiol group is significantly influenced by the electronic and steric effects of the phenyl ring and other substituents.

Key factors influencing reactivity include:

Electronic Effects: The phenyl group, being an aromatic ring, can donate or withdraw electron density from the thiol group, thereby affecting its acidity and nucleophilicity. Substituents on the phenyl ring can further modulate these electronic effects.

Steric Hindrance: The spatial arrangement of the phenyl group and any alkyl chains can sterically hinder the approach of reactants to the sulfur atom, thereby influencing reaction rates.

Chirality: The presence of a chiral center at the carbon atom attached to the thiol group in 1-phenylethanethiol introduces stereoselectivity in its reactions. The (R) and (S)-enantiomers can exhibit different reaction kinetics and product distributions. nih.gov

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
1-PhenylethanethiolC8H10S138.23Phenyl group and a secondary thiol. nih.govnih.gov
(R)-1-PhenylethanethiolC8H10S138.23(R)-enantiomer with a specific stereochemistry. nih.gov

Synthesis and Reactivity of Ether-Substituted Phenylethanethiols

The introduction of an ether group, such as the methoxy (B1213986) group in this compound, adds another layer of complexity to the synthesis and reactivity of phenylethanethiols. The synthesis of such compounds often involves multi-step processes.

Common synthetic strategies may include:

Nucleophilic Substitution: A common method involves the reaction of a corresponding halide with a sulfur nucleophile, such as sodium hydrosulfide (B80085).

Reduction of Sulfonyl Chlorides: The reduction of substituted phenylethylsulfonyl chlorides can also yield the desired thiol.

The methoxy group, being an electron-donating group, can influence the reactivity of the thiol group through inductive and resonance effects. It can also participate in intramolecular interactions, potentially affecting the conformation and reactivity of the molecule. The presence of the ether linkage provides an additional site for chemical modification, allowing for the synthesis of a wider range of derivatives.

Exploration of Homologous and Heterologous Thiol Analogues

The study of homologous and heterologous analogues of this compound provides valuable data for understanding how changes in the carbon skeleton and the introduction of different heteroatoms affect the compound's properties.

Homologous Series: A study of ω-phenylalkane-1-thiols and 1-phenylalkane-1-thiols has shown that elongating the side chain generally leads to an increase in odor thresholds. acs.org This suggests that the length of the alkyl chain is a critical determinant of certain biological activities.

Heterologous Analogues: Replacing the methoxy group with other functional groups or incorporating different heteroatoms into the carbon chain can lead to compounds with significantly different chemical and physical properties. For example, 2-Phenoxyethane-1-thiol, an analogue where the methoxy group is replaced by a phenoxy group, exhibits different characteristics. nih.gov

AnalogueMolecular FormulaMolecular Weight ( g/mol )Structural Difference from this compound
2-Phenylethanethiol (B1584568)C8H10S138.23Isomer with the thiol group at the terminal position. nih.govstenutz.eu
Phenyl methanethiolC7H8S124.21Shorter alkyl chain. acs.org
2-Phenoxyethane-1-thiolC8H10OS154.23Methoxy group replaced by a phenoxy group. nih.gov
2-MethoxyethanethiolC3H8OS92.16Phenyl group is absent.

Development of Novel Organosulfur Scaffolds Derived from this compound

The unique structural features of this compound make it a promising candidate for the development of novel organosulfur scaffolds. The presence of a reactive thiol group, a modifiable phenyl ring, and a methoxy group offers multiple avenues for synthetic elaboration.

Potential areas for the development of new scaffolds include:

Thiol-Ene and Thiol-Yne Click Chemistry: The thiol group can readily participate in "click" reactions to form larger, more complex molecules with potential applications in materials science and drug discovery.

Coordination Chemistry: The sulfur atom is a soft ligand and can coordinate to various metal centers, leading to the formation of metal-organic frameworks (MOFs) and catalysts. For instance, 2-phenylethanethiol is used to stabilize gold nanoclusters.

Synthesis of Heterocycles: The functional groups present in this compound can be utilized in cyclization reactions to synthesize novel sulfur-containing heterocyclic compounds.

The exploration of these synthetic pathways could lead to the discovery of new compounds with unique properties and applications.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Thiol Functionalization

The reactivity of the thiol group in 2-Methoxy-1-phenylethane-1-thiol is a key area for exploration. Future research will likely focus on developing novel catalytic systems to achieve highly selective and efficient functionalization.

Current advancements in catalysis offer a roadmap for this exploration. For instance, visible-light photoredox catalysis has emerged as a powerful tool for organic transformations due to its environmentally friendly and sustainable nature. mdpi.com This methodology has been successfully applied to thiol-ene/yne reactions, representing an atom-economic approach for constructing carbon-sulfur bonds under milder conditions than traditional methods that require UV light or stoichiometric reagents. mdpi.com The development of organophotocatalysts is particularly significant as it reduces costs and avoids potential contamination by toxic metals. mdpi.com

Gold-catalyzed reactions also present a promising avenue. For example, gold catalysis has been used in the reaction of sulfonium (B1226848) ylides with aryldiazoacetates to produce mdpi.comorganic-chemistry.org-sigmatropic rearrangement products in high yields. organic-chemistry.org Similarly, N-heterocyclic carbenes (NHCs) have been shown to be effective organocatalysts for the functionalization of ynals with thiols, allowing for the selective formation of thioesters and sulfenyl-substituted aldehydes under metal-free conditions. nih.gov

Future work could involve designing specific catalysts, such as chiral catalysts, to control the stereochemistry of reactions involving the thiol group of this compound. This would be particularly valuable given the compound's inherent chirality. Research into dual-catalytic systems, perhaps combining a metal catalyst with an organocatalyst, could unlock novel reaction pathways and provide access to complex molecular architectures. The development of catalysts supported on materials like nanoporous polymers could also offer advantages in terms of reusability and ease of separation. rsc.org

Table 1: Comparison of Emerging Catalytic Systems for Thiol Functionalization
Catalytic SystemKey FeaturesPotential Application for this compoundReferences
Visible-Light Photoredox CatalysisUses light energy, mild conditions, environmentally friendly, can use metal-free organocatalysts.Anti-Markovnikov addition to alkenes/alkynes, formation of thioethers. mdpi.com
Gold CatalysisHigh efficiency for certain transformations like sigmatropic rearrangements.Catalytic cross-coupling reactions, synthesis of complex sulfur-containing molecules. organic-chemistry.orgmdpi.com
N-Heterocyclic Carbene (NHC) OrganocatalysisMetal-free, eco-friendly, effective for functionalizing unsaturated systems.Addition reactions to ynals and other activated unsaturated compounds. nih.gov
Nanoparticle-Supported CatalysisReusable, easy to separate from reaction mixture, potential for high catalytic activity.Supported gold nanoparticles for catalytic reduction or oxidation reactions. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant opportunity for the study and application of this compound. Flow chemistry offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and improved scalability. researchgate.netthieme.deillinois.edu

For reactions involving potentially reactive intermediates or exothermic processes, flow reactors provide a safer environment due to the small reaction volumes at any given time. illinois.edu This would be beneficial for exploring the reactivity of the thiol group under a wider range of conditions. Furthermore, superheated flow chemistry, which operates at temperatures above the solvent's boiling point, can dramatically accelerate reaction rates, sometimes even eliminating the need for a catalyst. acs.org This approach could be used to explore new reaction pathways for this compound that are not accessible under conventional batch conditions. acs.org

Automated synthesis platforms, which can perform entire chemical syntheses from starting materials to purified products, are revolutionizing chemical research. sigmaaldrich.comresearchgate.net Integrating the synthesis and functionalization of this compound into such platforms would enable high-throughput screening of reaction conditions and the rapid generation of derivative libraries. emolecules.comchemspeed.com These libraries could then be used in drug discovery or materials science applications. The combination of flow chemistry with automation and machine learning algorithms is creating "self-driving laboratories" that can autonomously design and execute experiments to optimize reaction outcomes or discover new materials. chemrxiv.org

Table 2: Advantages of Flow Chemistry and Automation for Thiol Chemistry
TechnologyKey AdvantagesRelevance to this compoundReferences
Flow ChemistryEnhanced safety, precise control of temperature and pressure, improved scalability, better reproducibility.Safer handling of reactive intermediates, exploration of new reaction conditions (e.g., superheating). researchgate.netacs.orgrsc.org
Automated Synthesis PlatformsHigh-throughput experimentation, rapid library synthesis, reduced human error.Efficient screening of catalysts and reaction conditions, generation of derivatives for biological or material screening. sigmaaldrich.comresearchgate.netemolecules.com
Integrated Flow and AutomationEnables multi-step synthesis, real-time analysis and optimization, potential for autonomous discovery.Development of multi-step synthetic routes to complex molecules starting from this compound. chemrxiv.orgvapourtec.com

Exploration of Sustainable and Environmentally Benign Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, and future research on this compound should prioritize the development of sustainable methodologies. vapourtec.com This includes the use of non-toxic catalysts, environmentally friendly solvents, and energy-efficient processes.

One promising area is the use of visible-light photoredox catalysis, which avoids the need for high-energy UV sources and can often be performed at room temperature. mdpi.com The development of solvent-free reaction conditions is another key aspect of green chemistry. For example, a method for the oxidation of thiols to disulfides has been optimized to work without a solvent, significantly reducing waste. organic-chemistry.org The use of "green" solvents, such as water or bio-based solvents, is also a critical research direction. rsc.orgmonash.edu For instance, a highly selective anti-Markovnikov addition of thiols to unactivated alkenes has been achieved in water at room temperature without any additives. organic-chemistry.org

Another important consideration is the development of "thiol-free" synthetic methods to avoid the use of volatile and malodorous thiols. rsc.org This can be achieved by using alternative sulfur sources or thiolating reagents that are more pleasant to handle. For example, N-thiophthalimides have been used as direct thiolating surrogates in nickel-catalyzed cross-coupling reactions. rsc.org Research could focus on developing a stable, odorless precursor to this compound that can release the active thiol in situ.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Imaging Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic and imaging techniques that can probe reactions in real-time are invaluable for these studies.

Time-resolved spectroscopy allows for the study of dynamic processes on extremely short timescales. wikipedia.org Techniques like transient absorption spectroscopy can be used to identify and characterize fleeting intermediates in photochemical reactions. aip.org For instance, time-resolved X-ray absorption spectroscopy has been employed to unravel the isomerization reaction of an aromatic thiol, identifying transient photoproducts by their unique sulfur-1s absorption signature. uni-hamburg.de This could be applied to study the excited-state dynamics of this compound.

Time-resolved NMR and mass spectrometry are also powerful tools for monitoring reaction kinetics and identifying intermediates. rsc.orgsfrbm.org For example, time-resolved 19F NMR has been used to directly observe electrophilic intermediates in the reactions of thiols in aqueous solution. rsc.org Raman spectroscopy can provide detailed information about the chemical bonds that are formed and broken during a reaction, which has been used to investigate the mechanism of thiol-based photopolymers. spiedigitallibrary.org Applying these techniques to reactions of this compound could provide fundamental insights into its reactivity. acs.org

Computational Design of New Thiol-Based Reagents and Materials

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational methods can be employed in several key areas.

Density Functional Theory (DFT) and other quantum chemistry methods can be used to model reaction mechanisms, calculate activation barriers, and predict the outcomes of different catalytic systems. researchgate.netuq.edu.au This can help in the rational design of catalysts specifically tailored for the functionalization of this compound. For example, computational studies have provided valuable insights into the mechanistic aspects of thiol-Michael additions, which are important C-S bond-forming reactions. uq.edu.au Similar approaches could elucidate the factors controlling the stereoselectivity of reactions involving the chiral center of this compound.

Computational screening of virtual compound libraries is another emerging area. By designing derivatives of this compound in silico and predicting their properties (e.g., binding affinity to a biological target), researchers can prioritize which compounds to synthesize. This approach can significantly streamline the drug discovery process. Furthermore, computational modeling can aid in the design of new materials incorporating this compound, such as functionalized polymers or self-assembled monolayers, by predicting their structural and electronic properties. mdpi.commdpi.com

Q & A

Q. Q1. What are the established synthetic routes for 2-methoxy-1-phenylethane-1-thiol, and how are reaction conditions optimized?

A1. The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Thiolation of 2-methoxy-1-phenylethanol : Reacting 2-methoxy-1-phenylethanol with thiolating agents (e.g., thiourea or Lawesson’s reagent) under acidic or basic conditions. Sodium hydroxide in ethanol is a common base for such reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is used to isolate the product. Purity (>95%) is confirmed via HPLC or GC-MS .

Q. Key Reaction Parameters :

ParameterOptimal Range
Temperature60–80°C
Reaction Time4–8 hours
SolventEthanol/THF
CatalystNaOH or triethylamine

Q. Q2. How is this compound characterized structurally?

A2. Structural confirmation relies on spectroscopic and chromatographic methods:

  • IR Spectroscopy : Detection of S-H stretching (~2550 cm⁻¹) and C-O-C (methoxy) bands (~1250 cm⁻¹) .
  • NMR Analysis :
    • ¹H-NMR : Methoxy protons (~δ 3.3 ppm), aromatic protons (δ 7.2–7.5 ppm), and thiol proton (δ 1.5–2.0 ppm, if not exchanged).
    • ¹³C-NMR : Methoxy carbon (~δ 55 ppm), aromatic carbons (δ 120–140 ppm), and thiol-bearing carbon (δ 35–40 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 168.26 (C₉H₁₂OS) .

Advanced Research Questions

Q. Q3. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

A3. Contradictions arise due to solvent effects, tautomerism, or impurities. Mitigation strategies:

  • Solvent Standardization : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) consistently.
  • 2D NMR : HSQC and HMBC correlations clarify connectivity (e.g., linking methoxy to the ethane backbone) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Example Case : A δ 1.5 ppm proton signal initially misassigned as CH₃ may instead represent a thiol proton in D₂O-exchanged NMR .

Q. Q4. What are the stability challenges of this compound under varying storage conditions?

A4. Thiols are prone to oxidation and dimerization. Stability protocols include:

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.
  • Monitoring : Regular TLC or LC-MS to detect disulfide formation (e.g., dimer at m/z 335.2) .

Q. Degradation Pathways :

ConditionMajor ProductDetection Method
Ambient LightDisulfide dimerLC-MS
High HumiditySulfonic acidIR (S=O stretch ~1350 cm⁻¹)

Q. Q5. How can reaction yields be improved in large-scale syntheses?

A5. Key factors for scalability:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance thiolation efficiency .
  • Solvent Optimization : Switch from ethanol to DMF for higher boiling points and improved solubility .
  • In Situ Monitoring : Use inline FTIR to track thiol formation and adjust reagent stoichiometry dynamically.

Q. Yield Comparison :

MethodSmall-Scale YieldLarge-Scale Yield
Classical (NaOH/EtOH)65–70%50–55%
Catalyzed (Pd/C/DMF)80–85%75–80%

Q. Q6. What analytical techniques are suitable for quantifying trace impurities in this compound?

A6. High-sensitivity methods include:

  • GC-MS with Derivatization : Use iodomethane to alkylate thiols, improving volatility and detection limits (LOD ~0.1 ppm) .
  • HPLC-UV/FLD : C18 columns with acetonitrile/water gradients; fluorescence detection for aromatic byproducts .
  • ICP-MS : Detect heavy metal residues (e.g., Pd from catalysts) at ppb levels .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Methoxy-1-phenylethane-1-thiol
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2-Methoxy-1-phenylethane-1-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.